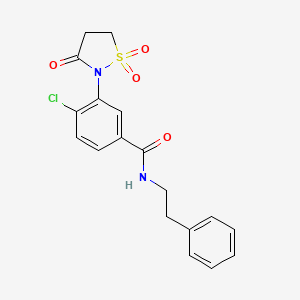![molecular formula C21H29Cl3N2O2 B5014834 1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5014834.png)
1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. The compound has been synthesized using various methods and has been shown to have potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.
Mechanism of Action
1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride acts as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and is thought to play a role in addiction and other psychiatric disorders. By blocking the activity of this receptor, the compound is able to reduce drug-seeking behavior and improve cognitive function.
Biochemical and Physiological Effects:
The compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is thought to be a key mechanism underlying its therapeutic effects. It has also been shown to reduce the activity of the prefrontal cortex, which is involved in cognitive function and decision-making.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other neurotransmitter systems. However, one limitation of the compound is its relatively low potency, which can make it difficult to achieve the desired therapeutic effects at lower doses.
Future Directions
There are several future directions for research on 1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride. One area of interest is its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more potent analogs of the compound, which could have improved therapeutic efficacy. Finally, further research is needed to fully understand the mechanisms underlying the compound's therapeutic effects, and to identify any potential side effects or safety concerns.
Synthesis Methods
The synthesis of 1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride has been described in several research papers. One method involves the reaction of 4-benzylpiperazine with 4-chlorobenzyl chloride in the presence of a base, followed by the addition of 2-propanol and hydrochloric acid. The resulting compound is then purified by recrystallization or column chromatography.
Scientific Research Applications
The compound has been extensively studied for its potential therapeutic applications. It has been shown to have efficacy in the treatment of addiction, particularly cocaine addiction, by reducing drug-seeking behavior in animal models. It has also been investigated as a potential treatment for schizophrenia, as it has been shown to improve cognitive function and reduce symptoms in animal models of the disorder.
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)16-26-17-21(25)15-24-12-10-23(11-13-24)14-18-4-2-1-3-5-18;;/h1-9,21,25H,10-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAHLZYBFJEXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COCC3=CC=C(C=C3)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methoxy-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5014757.png)
![methyl {[4-(2,2,2-trichloro-1-{[(4-chlorophenyl)sulfonyl]amino}ethyl)phenyl]thio}acetate](/img/structure/B5014762.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5014774.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}acetamide](/img/structure/B5014779.png)
![1-[phenyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5014789.png)
![3-[(2-methylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5014810.png)
![3,4,5-trimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5014818.png)

![1-[4-(2,6-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5014824.png)
![4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5014843.png)

![8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5014855.png)
![5-(3-{1-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5014863.png)